1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-nitrophenyl)ethanone
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Overview
Description
2-(2-NITROPHENYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of nitrophenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrophenyl and tetrahydroquinoline moieties in the molecule suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NITROPHENYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the condensation of 2-nitrobenzaldehyde with 1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. Commonly used catalysts include acidic or basic reagents that facilitate the formation of the carbon-nitrogen bond. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvent, temperature, and catalyst would be critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-NITROPHENYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Amino derivatives
Reduction: Quinoline derivatives
Substitution: Substituted nitrophenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2-NITROPHENYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline
- 2-(2-Nitrophenyl)-1-quinolinone
- 2-(2-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-(2-NITROPHENYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the presence of both nitrophenyl and tetrahydroquinoline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H16N2O3/c20-17(12-14-7-2-4-10-16(14)19(21)22)18-11-5-8-13-6-1-3-9-15(13)18/h1-4,6-7,9-10H,5,8,11-12H2 |
InChI Key |
GAFKEQZKYMHYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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